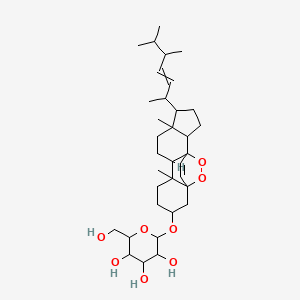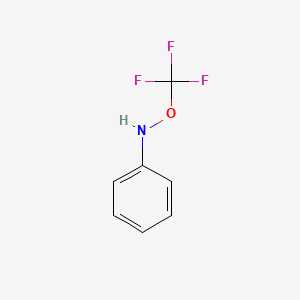
2-(Trifluoromethoxy)aminobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)aminobenzene is an organic compound with the molecular formula C7H6F3NO. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an aminobenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)aminobenzene typically involves the introduction of the trifluoromethoxy group into an aminobenzene precursor. One common method is the trifluoromethoxylation of an aminobenzene derivative using trifluoromethoxylation reagents.
Industrial Production Methods
Industrial production of this compound often employs large-scale trifluoromethoxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)aminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate, ensuring the stability of the trifluoromethoxy group .
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Trifluoromethoxy)aminobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)aminobenzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related and shares similar biological activities.
2-Amino-6-(trifluoromethoxy)benzothiazole: Another related compound with potential neuroprotective effects.
Uniqueness
2-(Trifluoromethoxy)aminobenzene is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
1033202-66-2 |
|---|---|
Molecular Formula |
C7H6F3NO |
Molecular Weight |
177.12 g/mol |
IUPAC Name |
N-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5,11H |
InChI Key |
KKARCEJENGWHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NOC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



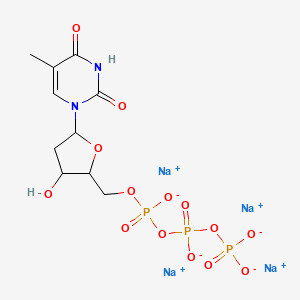
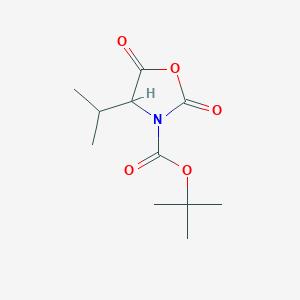
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
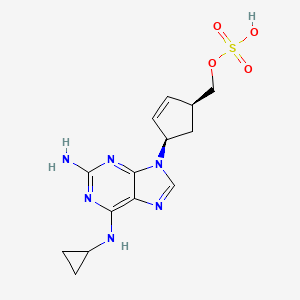
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
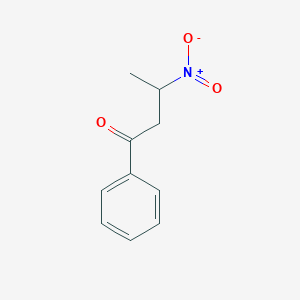
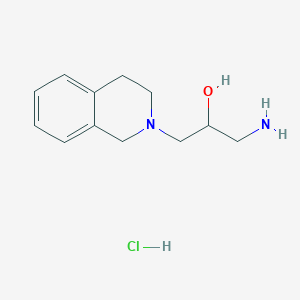
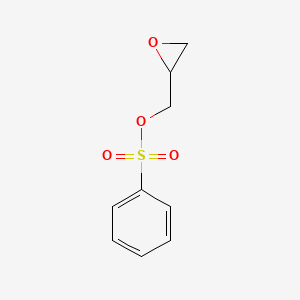
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
